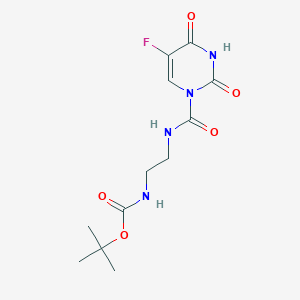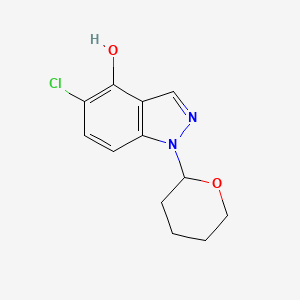
2-(2,3,6-Trichlorophenyl)thiazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,6-Trichlorophenyl)thiazole-5-sulfonyl chloride is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of three chlorine atoms on the phenyl ring and a sulfonyl chloride group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,6-Trichlorophenyl)thiazole-5-sulfonyl chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3,6-trichlorophenyl isothiocyanate with a suitable amine to form the thiazole ring, followed by sulfonylation using chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or chloroform to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3,6-Trichlorophenyl)thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atoms on the phenyl ring can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2-(2,3,6-Trichlorophenyl)thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3,6-Trichlorophenyl)thiazole-5-sulfonyl chloride involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Protein Interactions: It can interact with proteins, altering their structure and function, which can lead to the disruption of cellular processes.
Comparison with Similar Compounds
2-Chloro-1,3-thiazole-5-sulfonyl chloride: Similar structure but with only one chlorine atom on the phenyl ring.
6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride: Contains an imidazo ring fused to the thiazole ring.
Uniqueness: 2-(2,3,6-Trichlorophenyl)thiazole-5-sulfonyl chloride is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity. This compound’s specific arrangement of functional groups makes it a valuable intermediate in the synthesis of various biologically active molecules .
Properties
Molecular Formula |
C9H3Cl4NO2S2 |
|---|---|
Molecular Weight |
363.1 g/mol |
IUPAC Name |
2-(2,3,6-trichlorophenyl)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H3Cl4NO2S2/c10-4-1-2-5(11)8(12)7(4)9-14-3-6(17-9)18(13,15)16/h1-3H |
InChI Key |
PWLMPOXJJVBHBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=NC=C(S2)S(=O)(=O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





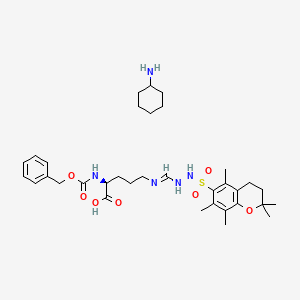

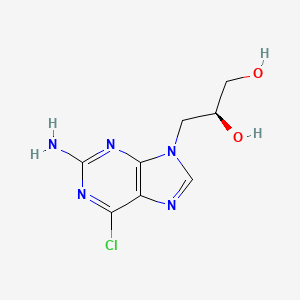




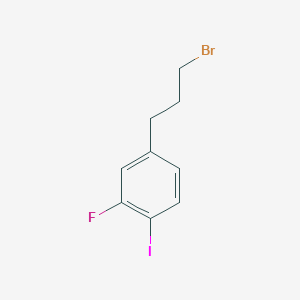
![Dimethyl (5-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14044992.png)
